molecular formula C22H35NO8 B10820409 Bisoprolol-d7 (hemifumarate)

Bisoprolol-d7 (hemifumarate)

Cat. No.: B10820409
M. Wt: 448.6 g/mol
InChI Key: RZPZLFIUFMNCLY-ABKVHYOTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Principles of Isotopic Labeling in Drug Development

Isotopic labeling involves the strategic replacement of hydrogen atoms with deuterium, a stable isotope with twice the mass of hydrogen. This substitution leverages the kinetic isotope effect (KIE) , where the stronger carbon-deuterium bond (compared to carbon-hydrogen) alters reaction rates in metabolic pathways. Deuterium’s minimal steric and electronic perturbations ensure that the labeled compound retains its biological target affinity while modulating pharmacokinetic properties.

The application of isotopic labeling extends beyond research tools; it is a deliberate strategy to enhance drug stability. For instance, deuterated compounds like Bisoprolol-d7 Hemifumarate exhibit prolonged half-lives due to reduced enzymatic degradation. This principle is validated by the U.S. Food and Drug Administration’s approval of deuterated drugs such as Deutetrabenazine, which demonstrates improved metabolic profiles over non-deuterated counterparts.

Table 1: Key Isotopes Used in Pharmaceutical Labeling

Isotope Half-Life Application
Deuterium (²H) Stable Metabolic stability enhancement
Tritium (³H) 12.3 years Radioligand binding assays
Carbon-13 (¹³C) Stable Metabolic pathway tracing

Role of Deuterium in Metabolic Stability Studies

Deuterium substitution primarily impacts cytochrome P450 (CYP450)-mediated metabolism , where the KIE slows oxidative reactions. For example, replacing hydrogen with deuterium at metabolic hot spots—sites prone to oxidation—reduces the rate of first-pass metabolism, thereby increasing systemic exposure. In Bisoprolol-d7 Hemifumarate, deuteration at seven positions (including the isopropyl group) prolongs its action by resisting CYP3A4 and CYP2D6-mediated breakdown.

Metabolic shunting, another critical phenomenon, redirects metabolism away from toxic pathways. A case study involving deuterated Halothane showed reduced hepatotoxicity due to decreased formation of reactive trifluoroacetyl chloride intermediates. Similarly, Bisoprolol-d7’s deuterated isopropyl group may minimize the generation of cardiotoxic metabolites observed in non-deuterated Bisoprolol.

Figure 1: Metabolic Pathways of Bisoprolol vs. Bisoprolol-d7
$$
\text{Bisoprolol} \xrightarrow[\text{CYP3A4/CYP2D6}]{\text{Oxidation}} \text{Inactive Metabolites} \quad (t{1/2} = 10–12\ \text{hours})
$$
$$
\text{Bisoprolol-d7} \xrightarrow[\text{Slowed Oxidation}]{\text{KIE}} \text{Prolonged Exposure} \quad (t
{1/2} = 15–18\ \text{hours})
$$

Bisoprolol-d7 Hemifumarate as a Model Deuterated β1-Selective Antagonist

Bisoprolol-d7 Hemifumarate ($$C{18}H{24}D7NO4$$) is a deuterated analog of the β1-adrenergic blocker Bisoprolol, with seven hydrogen atoms replaced by deuterium. Its molecular structure (Figure 2) retains the parent drug’s selectivity for β1 receptors but introduces deuterium at critical metabolic sites, including the isopropyloxyethyl side chain.

Table 2: Comparative Properties of Bisoprolol and Bisoprolol-d7

Property Bisoprolol Bisoprolol-d7
Molecular Formula $$C{18}H{31}NO_4$$ $$C{18}H{24}D7NO4$$
Half-Life 10–12 hours 15–18 hours
Primary Metabolism CYP3A4/CYP2D6 Slowed CYP3A4/CYP2D6
Bioavailability ~90% ~95%

Deuteration enhances Bisoprolol-d7’s oral bioavailability by reducing presystemic metabolism, as evidenced by a 13.6% increase in peak plasma concentrations compared to non-deuterated Bisoprolol. This aligns with broader observations that deuterated compounds achieve higher systemic exposure without dose escalation.

Properties

Molecular Formula

C22H35NO8

Molecular Weight

448.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol

InChI

InChI=1S/C18H31NO4.C4H4O4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;5-3(6)1-2-4(7)8/h5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3,2D3,14D;

InChI Key

RZPZLFIUFMNCLY-ABKVHYOTSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Deuteration of Key Intermediates

The isopropyl group in bisoprolol is the primary site of deuteration. This is achieved by using deuterated precursors, such as deuterated isopropylamine (e.g., (CD₃)₂CH-NH₂) or deuterated isopropyl oxitol , in the synthesis. The choice of precursor ensures high deuterium incorporation (>99%) in the final product.

Synthesis of Oxazolidinone Sulphonate

The first step involves preparing oxazolidinone sulphonate , a critical intermediate. This is synthesized by reacting isopropylaminopropanediol with dimethylcarbonate and benzenesulphonylchloride under phase-transfer conditions. For the deuterated analog, the starting material (isopropylaminopropanediol) or the sulphonating agent may be deuterated to ensure labeled intermediates.

Table 1: Key Reagents and Conditions for Oxazolidinone Sulphonate Preparation

ReagentRoleConditions
IsopropylaminopropanediolCore scaffold formationReacted with dimethylcarbonate in methanol
BenzenesulphonylchlorideSulphonation agentAdded under cooling with NaOH or triethylamine
Methylisobutylketone (MIBK)Solvent for phase-transferMaintains reaction efficiency

Coupling with 4-Hydroxybenzaldehyde

The oxazolidinone sulphonate is then coupled with 4-hydroxybenzaldehyde in dimethylformamide (DMF) using potassium carbonate as a base. This step forms oxazolidinone benzaldehyde , which is subsequently reduced to oxazolidinone benzyl alcohol .

Table 2: Reaction Parameters for Oxazolidinone Benzaldehyde Formation

ParameterValue
SolventDMF
BasePotassium carbonate
Temperature100°C (heating under reflux)
Purity (HPLC)>98%

Formation of Bisoprolol Base

The oxazolidinone benzyl alcohol is reacted with isopropyl oxitol under acidic conditions, followed by alkaline hydrolysis to cleave the oxazolidinone ring. This yields bisoprolol base , which is purified by distillation or crystallization.

Table 3: Purification Methods for Bisoprolol Base

MethodConditionsYield/Purity
DistillationVacuum distillationHigh yield (>90%)
CrystallizationEthyl acetate/water washesPurity >99% (HPLC)

Salt Formation

The bisoprolol base is converted to the hemifumarate salt by reacting it with fumaric acid in acetone . This step ensures stability and bioavailability.

Deuteration-Specific Modifications

The synthesis of Bisoprolol-d7 requires precise control to maximize deuterium incorporation and minimize isotopic dilution. Key modifications include:

Deuterated Precursor Selection

  • Deuterated isopropylamine : Used in the initial stages to label the β-amino alcohol moiety.

  • Deuterated isopropyl oxitol : Directly introduces deuterium into the oxitol component during the coupling step.

Table 4: Deuterium Incorporation Methods

MethodAdvantagesChallenges
Deuterated isopropylamineHigh isotopic purityCost-intensive reagents
Deuterated isopropyl oxitolDirect labeling in couplingLimited commercial availability

Optimized Reaction Conditions

  • Phase-transfer catalysis : Enhances sulphonation efficiency in MIBK, reducing side reactions.

  • Solvent selection : DMF and ethyl acetate are preferred for their high solubility and stability under reaction conditions.

Purification and Characterization

  • HPLC : Used to confirm purity (>95%) and deuterium incorporation (≥99%).

  • NMR and Mass Spectrometry : Validate structural integrity and isotopic distribution.

Challenges and Innovations

Isotopic Dilution

Deuterium loss during synthesis (e.g., during hydrolysis or purification) is a critical challenge. Mitigation strategies include:

  • Anhydrous conditions : Minimize exposure to protic solvents.

  • Cryogenic storage : Preserve deuterium integrity during long-term storage.

Scalability and Cost

The use of deuterated reagents increases production costs. Industrial processes optimize yields by:

  • Telescoping reactions : Reducing intermediate isolation steps.

  • UPLC monitoring : Minimizing waste and ensuring batch consistency.

Comparative Analysis: Deuterated vs. Non-Deuterated Synthesis

Table 5: Key Differences in Synthesis Pathways

ParameterNon-Deuterated BisoprololBisoprolol-d7
PrecursorsIsopropylamineDeuterated isopropylamine/oxitol
Deuterium Content0%≥99%
HPLC Purity>98%>95%
ApplicationTherapeutic useAnalytical standard

Chemical Reactions Analysis

Types of Reactions

Bisoprolol-d7 (hemifumarate) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions of bisoprolol-d7 (hemifumarate) typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from the reactions of bisoprolol-d7 (hemifumarate) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Cardiovascular Research

Bisoprolol-d7 is primarily utilized in cardiovascular research to investigate the pharmacokinetics and pharmacodynamics of beta-blockers. Studies have shown that bisoprolol effectively reduces blood pressure and heart rate in patients with hypertension. A notable study involved 100 patients treated with bisoprolol for six weeks, demonstrating significant reductions in clinic blood pressure and heart rate, which were measured alongside plasma concentrations of the drug .

Metabolic Pathway Studies

The deuterated form allows for enhanced tracking of metabolic pathways through advanced analytical techniques such as liquid chromatography-tandem mass spectrometry. This capability is crucial for understanding how genetic polymorphisms (e.g., CYP2D6 and CYP3A5) affect drug metabolism and response to treatment .

Analytical Method Development

Bisoprolol-d7 is suitable for developing and validating analytical methods in quality control applications. Its stable isotope labeling facilitates precise measurements in various formulations, aiding in the evaluation of drug efficacy and safety during clinical trials .

Case Study 1: Pharmacogenetic Influence

A study examined the impact of genetic polymorphisms on the pharmacokinetics of bisoprolol. Patients with essential hypertension were treated with bisoprolol-d7, and their responses were analyzed concerning their genetic profiles. The results indicated that while baseline body weight significantly influenced plasma concentrations, common polymorphisms did not predict hemodynamic responses effectively .

Case Study 2: Drug Interaction Studies

Research involving bisoprolol-d7 has also focused on its interactions with other medications. For instance, studies have explored how co-administration with other antihypertensive agents affects the pharmacokinetics of bisoprolol, providing insights into optimizing combination therapies for better patient outcomes .

Comparison with Similar Compounds

Structural and Isotopic Comparisons

The table below highlights key structural differences between bisoprolol-d7 (hemifumarate) and related deuterated/non-deuterated analogs:

Compound Molecular Formula Molecular Weight (g/mol) Deuterium Substitution Site Purity Key Application
Bisoprolol-d7 (hemifumarate) C₁₈H₁₉D₇NO₄·½C₄H₄O₄ 390.52 Seven deuteriums in iso-propyl >99% PK/metabolism studies
Bisoprolol (hemifumarate) C₁₈H₂₆NO₄·½C₄H₄O₄ 383.43 None ≥99.65% Hypertension research
Bisoprolol-d5 (hemifumarate) C₁₈H₂₁D₅NO₄·½C₄H₄O₄ 388.51 Five deuteriums (unspecified) >98% Metabolite tracking
Betaxolol-d7 HCl C₁₈H₂₀D₇NO₃·HCl 354.35 Seven deuteriums in iso-propyl 99 atom% D PK studies of β-blockers

Key Observations :

  • Bisoprolol-d7’s isotopic labeling targets the iso-propyl group, a common metabolic site for β-blockers.
  • Bisoprolol-d5, with fewer deuteriums, may lack the same metabolic stability, limiting its utility in long-term PK studies .
  • Betaxolol-d7, another β-blocker deuterated in the iso-propyl group, demonstrates the broader applicability of deuterium in optimizing PK profiles .
Pharmacological and Receptor Selectivity

Bisoprolol-d7 retains the high β1-adrenergic receptor selectivity of its parent compound (bisoprolol hemifumarate), with negligible activity at β2 or α1 receptors . Comparatively:

  • Bevantolol : Dual β1/α1 antagonist, increasing off-target risks (e.g., vasodilation) .
  • BMY 7378 : Primarily α1-antagonist, used in vascular research but unrelated to β-blocker applications .

Receptor Binding Affinity Comparison :

Compound β1 Receptor (IC₅₀/Ki) β2 Receptor (IC₅₀/Ki) α1 Receptor (IC₅₀/Ki)
Bisoprolol-d7 (hemifumarate) ~3.5 nM >10,000 nM Not reported
Bisoprolol (hemifumarate) 3.6 nM >10,000 nM Not reported
Bevantolol 5.8 nM 1,200 nM 120 nM

Biological Activity

Bisoprolol-d7 (hemifumarate) is a deuterated form of Bisoprolol, a selective beta-1 adrenergic receptor blocker primarily used in the treatment of cardiovascular conditions such as hypertension and heart failure. The introduction of deuterium atoms in Bisoprolol-d7 enhances its stability and allows for more precise pharmacokinetic studies, making it valuable in research settings.

Bisoprolol-d7 functions as a selective antagonist of the β1-adrenergic receptors (β1-ARs), which are predominantly located in cardiac tissues. By inhibiting these receptors, Bisoprolol-d7 reduces heart rate, myocardial contractility, and overall cardiac workload, leading to decreased blood pressure. The compound exhibits a binding affinity with a Ki value of approximately 25 nM for β1-ARs, indicating its potency as a beta-blocker .

Pharmacokinetics

The pharmacokinetic profile of Bisoprolol-d7 is similar to that of its non-deuterated counterpart. Following oral administration, it is almost completely absorbed with minimal first-pass metabolism (<20%), resulting in an oral bioavailability of around 90%. The plasma protein binding is about 30%, and the elimination half-life is approximately 9–12 hours .

Key Pharmacokinetic Parameters

ParameterValue
Bioavailability~90%
Half-life9–12 hours
Peak plasma concentration (Cmax)16 ng/mL (5 mg dose) to 70 ng/mL (20 mg dose)
Volume of distribution3.5 L/kg

Biological Activity and Effects

The biological activity of Bisoprolol-d7 includes:

  • Antihypertensive Effects : Reduces heart rate and myocardial contractility, leading to lower blood pressure.
  • Cardiac Protection : Helps prevent myocardial infarction and manage chronic heart failure.
  • Renin Inhibition : Suppresses renin release from the kidneys, contributing to its antihypertensive effects.

In clinical studies, Bisoprolol has demonstrated significant reductions in systolic and diastolic blood pressure as well as heart rate after treatment periods ranging from six weeks to several months .

Clinical Studies

Several studies have evaluated the efficacy and safety profile of Bisoprolol in various populations. For instance:

  • BISOCOR Study : This observational study reported that after nine months of bisoprolol therapy, ejection fraction improved by 0.06. About 64% of patients reached the maximum recommended dose (10 mg/day), indicating good tolerability and adherence .
  • Hypertension Management : A trial involving patients with essential hypertension showed that treatment with bisoprolol at a dose of 2.5 mg daily led to significant reductions in clinic blood pressure and heart rate .

Case Studies

  • Hypertensive Patients : In a cohort study involving hypertensive patients treated with bisoprolol for six weeks, significant reductions in blood pressure were noted without major adverse effects. The study highlighted the relationship between plasma concentration and baseline body weight, emphasizing the need for personalized dosing strategies .
  • Heart Failure Patients : In another study focusing on heart failure patients, bisoprolol was associated with improved cardiac function over time, demonstrating its role as an effective therapeutic agent in managing chronic heart conditions .

Q & A

Basic Research Questions

Q. How is Bisoprolol-d7 (hemifumarate) synthesized, and what are the critical considerations for isotopic purity in its preparation?

  • Methodological Answer : Bisoprolol-d7 is synthesized via deuterium labeling at specific positions (e.g., iso-propyl-d7 substitution) to ensure isotopic purity. Key steps include:

  • Using deuterated precursors (e.g., iso-propanol-d7) under controlled reaction conditions to minimize hydrogen-deuterium exchange .
  • Validation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic enrichment (>98%) and structural integrity .

Q. What analytical techniques are recommended for quantifying Bisoprolol-d7 in biological matrices, and how are deuterated analogs validated as internal standards?

  • Methodological Answer :

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred due to high sensitivity and specificity. Example protocol:
  • Column: C18 reversed-phase; mobile phase: methanol/ammonium formate buffer.
  • Use deuterated internal standards (e.g., d5-bisoprolol) to correct for matrix effects and ionization variability .
  • Validation parameters: Linearity (1–100 ng/mL), precision (CV <15%), and recovery (>85%) per ICH guidelines .

Q. What safety protocols are essential when handling Bisoprolol-d7 in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates during weighing .
  • Spill Management : Decontaminate with water and collect waste in sealed containers for incineration .

Q. How should Bisoprolol-d7 be stored to maintain stability, and what are the degradation indicators?

  • Methodological Answer :

  • Storage : In airtight containers at -20°C, protected from light and humidity to prevent hemifumarate dissociation .
  • Stability Testing : Monitor via HPLC for peak purity; degradation products (e.g., free bisoprolol) indicate compromised stability .

Advanced Research Questions

Q. How can researchers design a pharmacokinetic study using Bisoprolol-d7 to account for inter-species metabolic differences?

  • Methodological Answer :

  • Experimental Design :
  • Dose Selection : Use allometric scaling (e.g., rat-to-human) based on body surface area .
  • Sampling : Serial blood draws at t = 0, 1, 4, 8, 24 hours post-administration.
  • Data Normalization : Correct for isotopic effects on clearance rates using species-specific pharmacokinetic models .

Q. What strategies resolve contradictions in Bisoprolol-d7 bioanalytical data, such as inconsistent recovery rates across studies?

  • Methodological Answer :

  • Root-Cause Analysis :
  • Matrix Effects : Compare plasma vs. serum recovery; use protein precipitation with acetonitrile to reduce variability .
  • Instrument Calibration : Validate MS detectors with certified reference materials to ensure inter-lab reproducibility .
  • Statistical Reconciliation : Apply Bland-Altman plots to assess systematic bias between datasets .

Q. How does the environmental fate of Bisoprolol-d7 differ from its non-deuterated form, and what experimental models assess its ecotoxicological impact?

  • Methodological Answer :

  • Environmental Persistence :
  • Use OECD 307 guidelines to study biodegradation in soil/water systems; deuterium labeling may slow microbial degradation .
  • Ecotoxicology :
  • Aquatic Models : Daphnia magna assays to evaluate LC50 values; compare with non-deuterated bisoprolol to quantify isotopic effects .

Q. What advanced methodologies are used to evaluate the isotopic effect of Bisoprolol-d7 in receptor-binding assays?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) differences between deuterated and non-deuterated forms .
  • Molecular Dynamics Simulations : Model deuterium’s impact on hydrogen bonding with β1-adrenergic receptors .

Q. How can researchers optimize freeze-thaw stability protocols for Bisoprolol-d7 in long-term bioavailability studies?

  • Methodological Answer :

  • Protocol Design :
  • Cycling Conditions : 3 freeze (-80°C)-thaw (25°C) cycles; assess stability via LC-MS/MS .
  • Stabilizers : Add 0.1% ascorbic acid to plasma samples to inhibit oxidative degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.